molecular formula C11H20O6 B1238374 Crenulatin

Crenulatin

Cat. No.: B1238374
M. Wt: 248.27 g/mol
InChI Key: ZEGGZNOPAPRAIG-SPFKKGSWSA-N
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Chemical Reactions Analysis

Types of Reactions: Crenulatin undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Biological Activity

Crenulatin, a compound derived from Rhodiola crenulata, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antioxidant, antibacterial, antifungal, and anticancer effects, supported by relevant data and case studies.

Chemical Profile

This compound (C11H20O6) is a coumarin derivative with a complex structure that contributes to its biological activity. Its chemical properties are summarized in the following table:

PropertyValue
Molecular FormulaC11H20O6
Molecular Weight232.28 g/mol
CAS Number5316128
SolubilitySoluble in ethanol

Antioxidant Activity

This compound exhibits significant antioxidant properties. In a study evaluating various compounds from R. crenulata, this compound demonstrated strong scavenging activity against free radicals. The IC50 value for hydroxyl radical scavenging was reported between 0.09 to 0.12 mg/mL, indicating its potential as a natural antioxidant agent .

Antibacterial Properties

Research has shown that this compound possesses antibacterial activity against several pathogenic bacteria. The minimum inhibitory concentration (MIC) against Escherichia coli and Staphylococcus aureus was determined to be 5.0 mg/mL, while the minimum bactericidal concentration (MBC) was found to be 10.0 mg/mL for certain strains . This suggests that this compound could be effective in treating bacterial infections.

Antifungal Activity

This compound has also been evaluated for its antifungal properties. It showed an MIC of 625 mg/L against Candida albicans, indicating moderate efficacy in inhibiting fungal growth . This activity highlights its potential use in treating fungal infections.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It was tested on multiple cancer cell lines including HepG2 (liver carcinoma) and MCF-7 (breast cancer). While the results indicated weak to moderate cytotoxic activity, further structure-activity relationship (SAR) studies are necessary to enhance its efficacy against cancer cells .

Case Studies and Research Findings

  • Antioxidant Efficacy Study : A comparative study on various extracts from R. crenulata highlighted that compounds like this compound significantly improved cell viability in oxidative stress models, suggesting its role as a protective agent against oxidative damage .
  • Antibacterial Assessment : In a controlled laboratory setting, the essential oil containing this compound was tested against common pathogens responsible for gastrointestinal infections. The results confirmed its antibacterial properties, making it a candidate for further pharmaceutical development .
  • Antifungal Investigation : A study focusing on the antifungal activity of different coumarins found that this compound effectively inhibited the growth of Candida albicans, supporting its potential use in antifungal therapies .

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methylbut-3-en-2-yloxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O6/c1-4-11(2,3)17-10-9(15)8(14)7(13)6(5-12)16-10/h4,6-10,12-15H,1,5H2,2-3H3/t6-,7-,8+,9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGGZNOPAPRAIG-SPFKKGSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)OC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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